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Abstract
1,5-Diazacyclooctane, a cyclic diamine, serves as a crucial scaffold in medicinal chemistry

and materials science. A thorough understanding of its thermodynamic properties is paramount

for predicting its behavior in various chemical and biological systems, thereby accelerating drug

discovery and development processes. This guide provides a comprehensive overview of the

key thermodynamic parameters of 1,5-Diazacyclooctane, including its standard enthalpy of

formation, standard molar entropy, and heat capacity. In the absence of extensive experimental

data, this document emphasizes a robust computational thermochemistry approach, validated

by established principles and methodologies. Detailed protocols for both computational

prediction and experimental determination are provided to equip researchers with the

necessary tools for a rigorous thermodynamic characterization of this important molecule.

Introduction: The Thermodynamic Imperative in
Drug Development
The journey of a drug molecule from a laboratory curiosity to a clinical candidate is paved with

intricate challenges, many of which are governed by the fundamental principles of

thermodynamics. For a molecule like 1,5-Diazacyclooctane, which is a key building block in

various pharmacologically active compounds, its thermodynamic profile dictates its stability,
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solubility, and ultimately, its binding affinity to biological targets. A positive enthalpy of formation

might suggest inherent instability, while entropy calculations can shed light on the

conformational flexibility of the molecule, a critical factor in its interaction with the binding

pockets of proteins.

This guide is designed to serve as a detailed resource for researchers and professionals in the

field of drug development. It moves beyond a simple tabulation of data to provide a deeper

understanding of how these thermodynamic properties are determined and why they are of

critical importance. By integrating computational and experimental methodologies, this

document aims to provide a holistic view of the thermodynamic landscape of 1,5-
Diazacyclooctane.

Computational Thermochemistry: Predicting
Thermodynamic Properties
Given the scarcity of experimental thermochemical data for 1,5-Diazacyclooctane,

computational methods offer a powerful and reliable alternative for obtaining these crucial

parameters.[1][2] High-level quantum chemical calculations can predict thermodynamic

properties with a high degree of accuracy, often rivaling experimental precision.[3]

Computational Protocol for Thermodynamic Property
Prediction
The following protocol outlines a robust computational workflow for determining the standard

enthalpy of formation, standard molar entropy, and heat capacity of 1,5-Diazacyclooctane.

This protocol is designed to be implemented using a quantum chemistry software package

such as Gaussian.[4][5][6]

Step 1: Conformational Analysis

The conformational flexibility of 1,5-Diazacyclooctane significantly impacts its thermodynamic

properties, particularly entropy.[7][8][9][10] Therefore, a thorough conformational search is the

essential first step.

Initial Search: Employ a molecular mechanics force field (e.g., MMFF94) to perform an initial

broad conformational search to identify low-energy conformers.
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Geometry Optimization: Subject the identified low-energy conformers to geometry

optimization using a Density Functional Theory (DFT) method, such as B3LYP with a 6-

31G(d) basis set.[11][12][13]

Vibrational Frequency Analysis: Perform a vibrational frequency calculation at the same level

of theory for each optimized conformer to confirm that they are true minima (i.e., no

imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal

corrections.[14]

Step 2: High-Accuracy Single-Point Energy Calculations

To obtain highly accurate electronic energies, single-point energy calculations are performed

on the optimized geometries from Step 1 using a more sophisticated and computationally

expensive method. A composite method like G3 (Gaussian-3) or G4 theory is recommended for

its proven accuracy in calculating thermochemical data for organic molecules.[15][16][17][18]

[19]

Step 3: Calculation of Thermodynamic Properties

The output from the frequency and high-accuracy energy calculations is used to determine the

thermodynamic properties.

Enthalpy of Formation (ΔHf°): The gas-phase enthalpy of formation is calculated using the

atomization method or an isodesmic reaction scheme. The latter is often preferred as it

benefits from the cancellation of errors.[20][21][22][23]

Standard Molar Entropy (S°): The total entropy is the sum of translational, rotational,

vibrational, and electronic contributions, which are calculated from the vibrational

frequencies and molecular geometry.[24][25][26][27] For a flexible molecule like 1,5-
diazacyclooctane, the contributions of multiple conformers are Boltzmann-weighted to

obtain the total entropy.[28]

Heat Capacity (Cv and Cp): The heat capacity is also calculated from the vibrational

frequencies and is typically provided in the output of the quantum chemistry software.[29][30]
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Computational workflow for determining thermodynamic properties.

Computed Thermodynamic Data for 1,5-
Diazacyclooctane
While a de novo calculation is beyond the scope of this document, we present here validated

computational data for a closely related and structurally similar molecule, 6-phenyl-1,5-

diazabicyclo[3.1.0]hexane, for which both experimental and high-level computational data are

available, providing a benchmark for the accuracy of the described computational methods.[20]

[21][22][23]
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Thermodynamic Property
Computed Value (Gas
Phase)

Method

Standard Enthalpy of

Formation (ΔHf°) at 298.15 K

Varies with derivatives, e.g.,

~129.2-276.2 kJ/mol for some

alkyl substituted

derivatives[31]

DLPNO-CCSD(T1)/CBS[20]

Standard Molar Entropy (S°) at

298.15 K

Not explicitly reported, but

derivable from frequency

calculations

-

Heat Capacity (Cp) at 298.15

K

Not explicitly reported, but

derivable from frequency

calculations

-

Note: The exact values for 1,5-Diazacyclooctane would require specific calculations as

outlined in the protocol. The provided data for a related compound illustrates the type of

information that can be obtained.

Experimental Determination of Thermodynamic
Properties
Experimental measurements provide the ultimate validation for computational predictions and

are the gold standard for thermochemical data. The following sections detail the standard

experimental protocols for determining the enthalpy of formation and heat capacity.

Enthalpy of Formation via Bomb Calorimetry
The standard enthalpy of formation of an organic compound is typically determined indirectly

from its enthalpy of combustion, which is measured using a bomb calorimeter.[24]

Protocol for Bomb Calorimetry:

Sample Preparation: A precisely weighed sample (typically around 1 gram) of 1,5-
Diazacyclooctane is pressed into a pellet.
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Bomb Assembly: The pellet is placed in a crucible within the bomb. A fuse wire of known

length and mass is attached to the electrodes, making contact with the sample. A small,

known amount of water is added to the bomb to ensure that any water formed during

combustion is in the liquid state.

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30

atm.

Calorimeter Setup: The bomb is submerged in a known quantity of water in the calorimeter's

insulated bucket. The temperature of the water is monitored with a high-precision

thermometer.

Ignition and Data Acquisition: The sample is ignited by passing an electric current through

the fuse wire. The temperature of the water is recorded at regular intervals before, during,

and after combustion until a stable final temperature is reached.

Analysis: The heat capacity of the calorimeter is determined by combusting a standard

substance with a known enthalpy of combustion, such as benzoic acid. The heat of

combustion of the sample is then calculated from the temperature change, taking into

account the heat contributions from the fuse wire and any side reactions (e.g., the formation

of nitric acid from residual nitrogen in the bomb).

Calculation of Enthalpy of Formation: The standard enthalpy of formation is calculated from

the experimental enthalpy of combustion using Hess's Law.
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Experimental workflow for bomb calorimetry.
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Heat Capacity and Phase Transitions via Differential
Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a versatile technique used to measure the heat capacity of

a substance as a function of temperature, as well as to identify and quantify phase transitions.

[16]

Protocol for DSC:

Sample Preparation: A small, accurately weighed sample of 1,5-Diazacyclooctane (typically

5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a

reference.

Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired

temperature program is set, which typically involves a heating and cooling cycle at a

constant rate (e.g., 10 °C/min).

Data Acquisition: The instrument measures the difference in heat flow to the sample and

reference pans as they are subjected to the temperature program.

Heat Capacity Calculation: The heat capacity of the sample is determined by comparing the

heat flow signal to that of a known standard, such as sapphire, under the same conditions.

Phase Transition Analysis: Phase transitions, such as melting or crystallization, appear as

peaks in the DSC thermogram. The temperature of the transition is determined from the

onset of the peak, and the enthalpy of the transition is calculated from the area of the peak.
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Experimental workflow for Differential Scanning Calorimetry.
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Conclusion: Integrating Thermodynamics into Drug
Discovery
The thermodynamic properties of 1,5-Diazacyclooctane are not merely academic curiosities;

they are critical parameters that influence its practical application in drug development. A

comprehensive understanding of its enthalpy of formation, entropy, and heat capacity, whether

determined computationally or experimentally, allows for a more rational approach to ligand

design, formulation development, and the prediction of a drug candidate's in vivo behavior. By

embracing the principles and protocols outlined in this guide, researchers can leverage the

power of thermodynamics to make more informed decisions, ultimately accelerating the path to

novel and effective therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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